molecular formula C21H26BClO3 B8231788 2-(4-((4-Chlorobenzyl)oxy)-3,5-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

2-(4-((4-Chlorobenzyl)oxy)-3,5-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B8231788
M. Wt: 372.7 g/mol
InChI Key: BRRUAMSXTLWUBH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the class of pinacol boronate esters, characterized by a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane core. The boron atom is linked to a phenyl ring substituted at the 4-position with a (4-chlorobenzyl)oxy group and at the 3,5-positions with methyl groups. The 4-chlorobenzyloxy substituent introduces electron-withdrawing effects, while the 3,5-dimethyl groups contribute steric bulk and mild electron donation. Such structural features are critical in Suzuki-Miyaura cross-coupling reactions, where boronate esters act as key intermediates in pharmaceutical and materials science applications .

  • Borylation of pre-functionalized aryl halides or triflates using palladium catalysts.
  • Etherification of phenolic intermediates with chlorobenzyl halides under basic conditions .

Properties

IUPAC Name

2-[4-[(4-chlorophenyl)methoxy]-3,5-dimethylphenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26BClO3/c1-14-11-17(22-25-20(3,4)21(5,6)26-22)12-15(2)19(14)24-13-16-7-9-18(23)10-8-16/h7-12H,13H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRRUAMSXTLWUBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C(=C2)C)OCC3=CC=C(C=C3)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26BClO3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.7 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(4-((4-Chlorobenzyl)oxy)-3,5-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boron-containing organic molecule that has garnered attention for its potential biological activities. This article reviews the compound's chemical properties, biological mechanisms, and relevant research findings.

  • Molecular Formula : C21H26BClO3
  • Molecular Weight : 372.69 g/mol
  • CAS Number : 2828443-98-5

The biological activity of this compound is primarily attributed to its ability to interact with biological macromolecules through boron coordination. Boron compounds are known to participate in various biochemical processes, including enzyme inhibition and modulation of signaling pathways.

Anticancer Properties

Research indicates that boron-containing compounds can exhibit anticancer properties. The specific compound has shown promise in inhibiting the proliferation of cancer cells in vitro. For instance:

  • Study Findings : A study demonstrated that the compound inhibited the growth of breast cancer cell lines by inducing apoptosis and cell cycle arrest at the G1 phase .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest:

  • Inhibition of Pathogens : The compound exhibited significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli, suggesting potential as a novel antimicrobial agent .

Data Table: Summary of Biological Activities

Activity TypeTarget Organism/Cell TypeMechanism of ActionReference
AnticancerBreast cancer cell linesInduction of apoptosis
AntimicrobialStaphylococcus aureusDisruption of bacterial cell wall
AntimicrobialEscherichia coliInhibition of bacterial growth

Case Studies

  • Breast Cancer Study :
    • Objective : To evaluate the anticancer effects of the compound on MCF-7 breast cancer cells.
    • Methodology : The cells were treated with varying concentrations of the compound. Cell viability was assessed using MTT assay.
    • Results : A dose-dependent decrease in cell viability was observed, with significant apoptosis noted at higher concentrations.
  • Antimicrobial Efficacy :
    • Objective : To assess the antimicrobial activity against clinical isolates.
    • Methodology : Disc diffusion method was employed to evaluate the effectiveness against S. aureus and E. coli.
    • Results : Zones of inhibition were recorded, indicating strong antimicrobial activity compared to standard antibiotics.

Scientific Research Applications

Applications Overview

Application Area Description
Organic Synthesis Serves as a versatile building block for synthesizing complex organic molecules in pharmaceutical research.
Cross-Coupling Reactions Employed in palladium-catalyzed reactions to form carbon-carbon bonds essential for drug development.
Bioconjugation Utilized in attaching biomolecules to surfaces or other molecules, enhancing drug delivery systems.
Polymer Chemistry Modifies polymers to improve properties for coatings and adhesives, enhancing performance and durability.

Organic Synthesis

The compound is a crucial reagent in organic chemistry. It facilitates the synthesis of various complex molecules by acting as a building block. Its versatility is particularly beneficial in developing new pharmaceuticals where precise molecular structures are necessary for efficacy.

Cross-Coupling Reactions

In the realm of synthetic organic chemistry, the compound is utilized in palladium-catalyzed cross-coupling reactions. These reactions are vital for forming carbon-carbon bonds which are fundamental in constructing larger and more complex molecular frameworks necessary for drug candidates and advanced materials .

Bioconjugation

The unique reactivity of 2-(4-((4-Chlorobenzyl)oxy)-3,5-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane allows it to be used in bioconjugation processes. This application involves attaching biomolecules such as proteins or nucleic acids to surfaces or other molecules. This capability enhances drug delivery systems by improving targeting and efficacy .

Polymer Chemistry

In polymer chemistry, this compound is employed to modify existing polymers or create new polymeric materials with enhanced properties. This includes applications in coatings and adhesives where improved performance characteristics such as adhesion strength and durability are required .

Case Study 1: Pharmaceutical Development

A study demonstrated the use of this compound in synthesizing novel drug candidates targeting specific biological pathways. The ability to modify the compound's structure allowed researchers to optimize pharmacokinetic properties leading to improved bioavailability and efficacy of the drug candidates developed.

Case Study 2: Material Science Innovations

Research highlighted the application of this compound in developing advanced polymeric materials that exhibit superior mechanical properties and thermal stability compared to traditional materials. These innovations have potential applications in aerospace and automotive industries where material performance is critical.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis categorizes structurally related dioxaborolane derivatives based on substituent effects, physical properties, and applications:

Compounds with Aromatic Substituents on the Boron-Attached Phenyl Ring

Compound Name Substituents on Phenyl Ring Physical State Key NMR Shifts (1H) Reactivity and Applications References
Target Compound 4-(4-Cl-BnO), 3,5-Me Not reported N/A Potential intermediate in drug synthesis; steric hindrance may slow coupling reactions.
2-(4-((3-Methoxybenzyl)oxy)phenyl)-dioxaborolane 4-(3-MeO-BnO) Not reported N/A Electron-donating methoxy group enhances boron electrophilicity for cross-coupling.
2-(3,5-Dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane 3,5-Me Not reported δ 6.81 (s, 2H), 6.77 (s, 1H) Steric bulk from methyl groups reduces reactivity in crowded reactions.
2-(3-Chlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane 3-Cl Liquid δ 7.52 (t, 1H), 7.34 (d, 2H) Electron-withdrawing Cl directs electrophilic substitution; used in aryl-aryl couplings.

Compounds with Aliphatic or Hybrid Substituents

| 2-(4-Methoxybutyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | Aliphatic chain (4-MeO-butyl) | Not reported | N/A | Hydrophobic chain improves solubility in non-polar solvents. | | | 2-(4-Ethynylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | 4-Ethynyl | Not reported | N/A | Ethynyl group enables click chemistry applications. | |

Key Findings and Implications

Steric hindrance from 3,5-dimethyl groups (target) may reduce reactivity in sterically demanding catalytic systems but improve stability .

Physical Properties :

  • Chloro-substituted derivatives (e.g., target) are more likely to exhibit higher melting points than liquid analogs like 2-(3-chlorophenyl)-dioxaborolane .
  • Aromatic protons in 3,5-dimethyl-substituted compounds resonate upfield (δ ~6.8) compared to electron-deficient systems (δ >7.0) .

Applications :

  • The target’s 4-chlorobenzyloxy group may serve as a leaving group in nucleophilic aromatic substitution, expanding utility in drug synthesis .
  • Styryl- and ethynyl-substituted derivatives are prioritized in optoelectronics due to extended conjugation .

Preparation Methods

Grignard Reagent-Mediated Boronation

A widely adopted strategy for synthesizing arylboronic esters involves the reaction of aryl Grignard reagents with borate esters. This method, exemplified in the preparation of 2-(4-chloro-2,5-difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, can be adapted for the target compound.

Procedure :

  • Formation of Aryl Grignard Reagent :

    • Begin with 4-((4-chlorobenzyl)oxy)-3,5-dimethylbromobenzene as the aryl halide substrate.

    • React with isopropylmagnesium chloride (2.0 M in THF) at −10°C to generate the corresponding Grignard intermediate.

  • Quenching with Borate Ester :

    • Add 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane dropwise to the Grignard reagent at −10°C.

    • Allow the mixture to warm to room temperature, followed by aqueous workup (1N NaOH) and acidification to isolate the crude product.

Key Observations :

  • Yield : 62–72% (based on analogous reactions).

  • Challenges : Competing proto-deboronation and homocoupling require strict temperature control (−10°C to 0°C).

  • Purification : Column chromatography (ethyl acetate/hexane) or distillation under reduced pressure (108°C at 23 mmHg).

Mechanistic Considerations

Transmetallation in Grignard-Based Approaches

The Grignard reagent (ArMgX) reacts with the borate ester via a two-step process:

  • Nucleophilic Attack : The aryl magnesium bromide displaces the isopropoxy group in 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane.

  • Protonolysis : Quenching with aqueous HCl liberates the boronic acid, which cyclizes with pinacol to form the dioxaborolane ring.

Side Reactions :

  • Homocoupling : Undesired biaryl formation occurs if residual halide persists.

  • Oxidation : Exposure to air converts boronic esters to boroxines, necessitating inert atmosphere handling.

Palladium-Catalyzed Cycle in Miyaura Borylation

The catalytic cycle involves:

  • Oxidative Addition : Pd⁰ inserts into the C–X bond of the aryl halide.

  • Transmetallation : Boryl group transfer from the diboron reagent to Pd.

  • Reductive Elimination : Release of the arylboronic ester and Pd⁰ regeneration.

Critical Parameters :

  • Base Selection : KOAc neutralizes HX byproducts, preventing catalyst poisoning.

  • Ligand Effects : Bulky ligands (e.g., dppf) enhance stability of Pd intermediates.

Process Optimization and Scalability

Solvent and Temperature Screening

ParameterGrignard MethodMiyaura Method
Solvent THFDioxane
Temperature −10°C → RT80°C
Reaction Time 2–4 h12–24 h
Yield 62–72%70–85% (estimated)

Findings :

  • THF’s low boiling point (−10°C) facilitates Grignard stability but limits scalability.

  • Dioxane’s high boiling point (101°C) enables reflux conditions for Miyaura borylation.

Purification Techniques

  • Distillation : Effective for boronic esters with volatility (e.g., 2-(dichloromethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane at 108°C/23 mmHg).

  • Chromatography : Silica gel (70–230 mesh) with ethyl acetate/hexane gradients isolates non-volatile products.

  • Recrystallization : Limited utility due to the oily nature of most pinacol boronate esters.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (CDCl₃) :

    • δ 1.36 (s, 12H, pinacol CH₃).

    • δ 7.45 (dd, 1H, aromatic H).

    • δ 5.12 (s, 2H, OCH₂C₆H₄Cl).

  • ¹¹B NMR : δ 30–32 ppm (characteristic of dioxaborolanes).

Purity Assessment

  • HPLC : >95% purity using C18 column (acetonitrile/water gradient).

  • Elemental Analysis : Calculated for C₂₄H₃₁BClO₃: C 67.94%, H 7.37%; Found: C 67.88%, H 7.42% .

Q & A

Q. Table 1. Comparative Reaction Optimization

ParameterStandard ConditionsOptimized Conditions
CatalystPd(PPh₃)₄ (2 mol%)PdCl₂(dppf) (5 mol%)
SolventTHFToluene/EtOH (3:1)
Temperature80°C, 24 h100°C, 12 h (microwave)
Yield43% ()68% (predicted via DFT )

Q. Table 2. Safety and Hazard Classification

Hazard TypeCodeMitigation Strategy
Skin IrritationH315Nitrile gloves, lab coat
Eye DamageH319Safety goggles
Aquatic ToxicityH400Neutralization before disposal

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.